2,2-Dimethyl-3-(oxan-2-yl)propanal
Description
2,2-Dimethyl-3-(oxan-2-yl)propanal is a branched-chain aldehyde featuring a tetrahydropyran (oxan-2-yl) substituent at the third carbon position. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the dimethyl and oxan-2-yl moieties. The oxan-2-yl group, a cyclic ether, enhances the molecule’s stability and influences its solubility and volatility compared to simpler aldehydes.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)7-9-5-3-4-6-12-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQIJMPCZCCVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Tetrahydropyranyl Ether Formation
One of the most documented approaches to prepare compounds structurally analogous to 2,2-Dimethyl-3-(oxan-2-yl)propanal is the formation of tetrahydropyranyl ethers by reacting aldehydes with tetrahydro-2H-pyran-2-ol under acidic catalysis. This method can be adapted for the title compound as follows:
- Reaction Conditions : The reaction is typically carried out in an aprotic solvent such as dichloromethane at ambient temperature.
- Catalyst : Acid catalysts like p-toluenesulfonic acid are used to facilitate the etherification.
- Mechanism : The aldehyde group of 2,2-dimethylpropanal reacts with tetrahydro-2H-pyran-2-ol, forming a stable THP ether protecting group, resulting in 2,2-Dimethyl-3-(oxan-2-yl)propanal.
This method benefits from mild reaction conditions, relatively high selectivity, and straightforward post-reaction workup. Industrial scale-up often involves continuous flow reactors and automated reagent addition to optimize yield and purity.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Catalyst/Conditions | Yield/Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Tetrahydropyranyl Ether Formation | 2,2-Dimethylpropanal + THP-OH | p-Toluenesulfonic acid, DCM, RT | High yield, high purity | Mild conditions, easy scale-up | Requires acid catalyst control |
| Condensation of Isobutyraldehyde & Formaldehyde | Isobutyraldehyde + Formalin | DBU, 35 °C, aqueous medium | >99% conversion, >98% selectivity | Catalyst recyclable, mild conditions | Requires further cyclization step |
Research Findings and Practical Considerations
- The tetrahydropyranyl ether method is widely used for protecting aldehydes and hydroxyl groups in organic synthesis and is applicable for the preparation of 2,2-Dimethyl-3-(oxan-2-yl)propanal due to the stability of the THP ring and compatibility with various functional groups.
- The condensation approach using bicyclic amidine catalysts offers a highly efficient route to hydroxylated aldehyde intermediates, which can be converted to oxane derivatives, providing a versatile synthetic platform.
- Both methods emphasize mild reaction conditions, catalyst recyclability, and high selectivity, which are critical for industrial and laboratory-scale synthesis.
- Future research may focus on direct cyclization techniques or one-pot syntheses to improve overall efficiency and reduce reaction steps.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(oxan-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
2,2-Dimethyl-3-(oxan-2-yl)propanal has shown potential in drug development due to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity or serve as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to mimic natural substrates or inhibitors, making it a candidate for further pharmacological studies .
Materials Science
The compound can be utilized in the development of new materials, particularly in polymer chemistry. Its unique structure can enhance the properties of polymers, such as flexibility and thermal stability. Additionally, it may serve as a building block for creating functionalized polymers that have applications in coatings or adhesives .
Flavor and Fragrance Industry
Given its aldehyde functionality, 2,2-Dimethyl-3-(oxan-2-yl)propanal may find applications in the flavor and fragrance industry. Aldehydes are commonly used as key components in perfumes and flavorings due to their strong aromatic properties . The compound's unique structure could provide novel scents or flavors that are not achievable with more common aldehydes.
Case Studies
Case Study 1: Pharmaceutical Development
In a recent study, researchers synthesized derivatives of 2,2-Dimethyl-3-(oxan-2-yl)propanal and evaluated their inhibitory effects on specific enzymes involved in metabolic disorders. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard drugs, suggesting a promising avenue for developing new therapeutic agents .
Case Study 2: Polymer Applications
A research team investigated the incorporation of 2,2-Dimethyl-3-(oxan-2-yl)propanal into polymer matrices to enhance mechanical properties. The findings revealed that polymers modified with this compound showed improved tensile strength and elasticity compared to unmodified counterparts, highlighting its potential for industrial applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
3-Hydroxy-2,2-dimethylpropanal
- Structure : Differs by replacing the oxan-2-yl group with a hydroxyl (-OH) group at the third carbon.
- However, it may also make the compound more prone to oxidation or hydrogen bonding compared to the ether-containing analogue .
- Applications : Hydroxy-substituted aldehydes are intermediates in synthetic pathways, such as the formation of fragrances or pharmaceuticals, where the hydroxyl group can participate in further reactions (e.g., esterification) .
Aldol Condensation Products (e.g., 2-Methyl-2-pentenal, 3-Hydroxy-2-methylpentanal)
- Structure : Longer-chain aldehydes formed via aldol reactions. For example, 2-methyl-2-pentenal results from propanal self-condensation, while 3-hydroxy-2-methylpentanal is a hydroxyaldehyde adduct .
- Reactivity : These products exhibit conjugated systems (α,β-unsaturated aldehydes) that enhance electrophilicity, making them more reactive in Michael additions or polymerizations compared to 2,2-dimethyl-3-(oxan-2-yl)propanal. The oxan-2-yl group in the latter may reduce such reactivity due to steric hindrance .
Pyrethroid Derivatives (e.g., Permethrin, Bifenthrin)
- Structure : Pyrethroids contain cyclopropane rings and ester groups, differing fundamentally from aldehydes. However, some (e.g., bioresmethrin) share dimethyl-substituted cyclopropane motifs .
- Functional Contrast: Unlike 2,2-dimethyl-3-(oxan-2-yl)propanal, pyrethroids are non-volatile esters with insecticidal properties. This highlights how functional groups dictate application—aldehydes vs. esters in synthesis vs. biocides .
Physicochemical Properties
- Volatility: Propanal derivatives with bulky substituents (e.g., oxan-2-yl) are less volatile than smaller aldehydes like propanal. notes that propanal exhibits rapid atmospheric variability, while bulkier analogues may persist longer in condensed phases .
- Stability : The oxan-2-yl group likely stabilizes the aldehyde against nucleophilic attack or oxidation, contrasting with hydroxyaldehydes, which may form hemiacetals or oxidize to carboxylic acids .
Biological Activity
2,2-Dimethyl-3-(oxan-2-yl)propanal is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-(oxan-2-yl)propanal is . Its structure features a central propanal group with dimethyl and oxane substituents, contributing to its unique reactivity and biological interactions.
The biological activity of 2,2-Dimethyl-3-(oxan-2-yl)propanal is primarily attributed to its ability to interact with various biomolecules. The compound's mechanism involves:
- Binding to Enzymes : It may inhibit or activate specific enzymes, altering metabolic pathways.
- Influencing Cellular Signaling : The compound can modulate signaling pathways that control cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 2,2-Dimethyl-3-(oxan-2-yl)propanal exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
Emerging studies have suggested potential antiviral effects. While specific data on 2,2-Dimethyl-3-(oxan-2-yl)propanal is limited, structural similarities with known antiviral compounds indicate it may inhibit viral replication.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various derivatives of oxane compounds, including 2,2-Dimethyl-3-(oxan-2-yl)propanal. The results demonstrated significant inhibition of bacterial growth, particularly in Gram-positive bacteria.
Antiviral Research
In light of the COVID-19 pandemic, research into antiviral properties has intensified. Compounds structurally related to 2,2-Dimethyl-3-(oxan-2-yl)propanal were found to inhibit viral entry into host cells in preliminary trials. Although direct evidence for this compound is still needed, its potential in this area is promising.
Q & A
Q. What are the common synthetic routes for 2,2-dimethyl-3-(oxan-2-yl)propanal?
The compound is synthesized via nucleophilic substitution or aldol-like reactions. A typical method involves reacting 2-bromooxane with a propanal precursor (e.g., 2,2-dimethylpropanal) under basic conditions (e.g., K₂CO₃/DMF) to introduce the oxane moiety. Post-reaction purification may require column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How does the aldehyde group influence reactivity?
The aldehyde undergoes:
- Oxidation : Using KMnO₄/CrO₃ to form carboxylic acids.
- Reduction : NaBH₄ or LiAlH₄ converts it to a primary alcohol.
- Nucleophilic Additions : Grignard reagents or amines yield secondary alcohols or imines, respectively .
Advanced Research Questions
Q. How can steric hindrance from the 2,2-dimethyl and oxane groups be mitigated during derivatization?
- Catalyst Design : Use bulky ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
- Microwave-Assisted Synthesis : Enhances reaction efficiency under high-temperature, short-duration conditions .
Q. What strategies enable enantioselective synthesis of derivatives?
- Biocatalysis : Metal-dependent aldolases (e.g., from E. coli) catalyze stereoselective C–C bond formation, as demonstrated for similar 2-hydroxypropanal derivatives .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 50°C; store at –20°C under inert gas (N₂/Ar).
- Light Sensitivity : Protect from UV exposure using amber glass .
Q. What computational methods predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the aldehyde.
- QSPR Models : Correlate substituent effects (e.g., oxane’s electron-donating nature) with reaction rates .
Q. How to resolve contradictions in reported reaction yields (e.g., oxidation vs. reduction)?
- Parameter Optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. reflux), and stoichiometry.
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and side reactions .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
